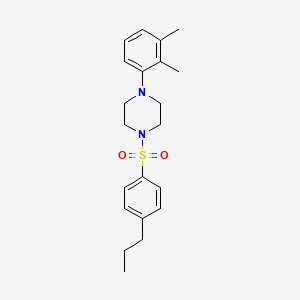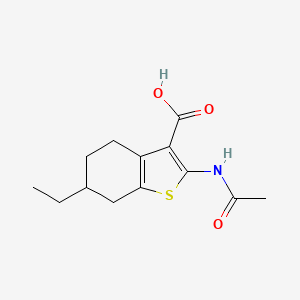![molecular formula C14H18N2O5 B4267388 4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B4267388.png)
4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid
Overview
Description
4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid is an organic compound with a complex structure that includes a hydrazino group, a phenoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid typically involves a multi-step process. One common method includes the reaction of 4-methylphenol with propanoyl chloride to form 4-methylphenoxypropanoyl chloride. This intermediate is then reacted with hydrazine to form the hydrazino derivative. Finally, the hydrazino compound is reacted with succinic anhydride to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazino derivatives.
Scientific Research Applications
4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The phenoxy group may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[2-(3-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid
- **4-(4-Methylphenyl)-4-oxobutanoic acid
- **4- (4-Methoxyphenyl)-4-oxobutanoic acid
Uniqueness
4-{2-[2-(4-Methylphenoxy)propanoyl]hydrazinyl}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazino and phenoxy groups allows for diverse interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[2-[2-(4-methylphenoxy)propanoyl]hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-3-5-11(6-4-9)21-10(2)14(20)16-15-12(17)7-8-13(18)19/h3-6,10H,7-8H2,1-2H3,(H,15,17)(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLILZDRGKPFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B4267308.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4267313.png)
![N-(4-chloro-3-nitrophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4267317.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267319.png)
![Propan-2-yl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-4-(2,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B4267327.png)

![methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4267353.png)
![11-(difluoromethyl)-13-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B4267356.png)
![methyl 4,5-dimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4267365.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4267368.png)
![2-(3-butoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4267373.png)
![2-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4267377.png)

![methyl 4-{[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4267398.png)
